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molecular formula C9H10N2O4 B168430 Ethyl 2-(5-nitropyridin-2-YL)acetate CAS No. 174890-57-4

Ethyl 2-(5-nitropyridin-2-YL)acetate

Cat. No. B168430
M. Wt: 210.19 g/mol
InChI Key: PPNKDSUNRAYOAA-UHFFFAOYSA-N
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Patent
US07906532B2

Procedure details

The mixture of ethyl (5-nitropyridin-2-yl)acetate (3.27 g, 15.6 mmol, step 2 of Example 1) and 5 wt. % palladium on carbon (320 mg) in methanol (25 mL) was stirred under hydrogen (1 atom) at room temperature for 4 h. The mixture was filtered through a pad of Celite washing with methanol and the filtrate was concentrated to give 2.98 g (quant.) of the title compound as a yellow oil.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:9]=1)([O-])=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
3.27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CC(=O)OCC
Name
Quantity
320 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen (1 atom) at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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